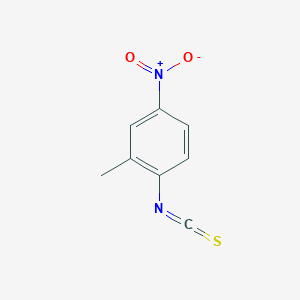

2-Methyl-4-nitrophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJPETZSUMXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159531 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135805-96-8 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135805-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-4-nitrophenyl isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Methyl-4-nitrophenyl isothiocyanate. This compound, featuring a reactive isothiocyanate group and an electron-deficient nitrophenyl scaffold, serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical utility of this reagent. We will explore its synthesis from readily available starting materials, delve into its characteristic reactions with various nucleophiles, and highlight its role in the generation of novel bioactive molecules, including potential therapeutic agents. All protocols are presented with a focus on causality and self-validation, supported by authoritative references.

Introduction

This compound is an aromatic organic compound characterized by the presence of three key functional groups: a methyl group, a nitro group, and an isothiocyanate group, all attached to a benzene ring. The interplay of these functionalities dictates its chemical behavior and renders it a valuable building block in synthetic chemistry. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, providing a reliable handle for the construction of thiourea, thiocarbamate, and other sulfur- and nitrogen-containing heterocyclic systems. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can also be reduced to an amino group, offering further avenues for molecular elaboration. Isothiocyanates, as a class of compounds, are of significant interest due to their prevalence in natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to provide a detailed exploration of the chemical landscape of this compound, empowering researchers to leverage its properties in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental setting.

Structural and Molecular Data

The structural and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | |

| Molecular Formula | C₈H₆N₂O₂S | [3] |

| Molecular Weight | 194.21 g/mol | [3] |

| CAS Number | 135805-96-8 | [3] |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem |

Physical Properties

The physical state and solubility of a compound are critical considerations for reaction setup and purification.

| Property | Value | Source(s) |

| Appearance | Off-white solid | ChemicalBook |

| Melting Point | 82°C | ChemicalBook |

| Boiling Point | 354.1°C at 760 mmHg | ChemicalBook |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General Chemical Knowledge |

Synthesis of this compound

The most common and practical approach for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. For this compound, the starting material is the readily available 2-methyl-4-nitroaniline. Two well-established methods are presented below.

Synthesis via Carbon Disulfide

This method involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach is often favored due to the lower toxicity of the reagents compared to thiophosgene.[4]

Diagram: Synthesis of this compound from 2-methyl-4-nitroaniline

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis from 2-methyl-4-nitroaniline [4][5]

-

Reaction Setup: In a well-ventilated fume hood, to a stirred mixture of 2-methyl-4-nitroaniline (1 equivalent) and potassium carbonate (2 equivalents) in a biphasic solvent system of water and dichloromethane (1:1 v/v), add carbon disulfide (1.2 equivalents) dropwise at room temperature.

-

Dithiocarbamate Formation: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.

-

Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of a desulfurylating agent, such as cyanuric chloride (TCT) (0.5 equivalents) or tosyl chloride (1.1 equivalents), in dichloromethane.[6]

-

Reaction Completion: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete formation of the product.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as an off-white solid.

Synthesis via Thiophosgene

The reaction of primary amines with thiophosgene is a classic and highly effective method for the synthesis of isothiocyanates.[7][8] However, due to the high toxicity and volatility of thiophosgene, this method requires stringent safety precautions.

Experimental Protocol: Synthesis using Thiophosgene [8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

-

Base Addition: Add a base, such as triethylamine (2.2 equivalents) or calcium carbonate, to the solution to act as a hydrogen chloride scavenger.

-

Thiophosgene Addition: Cool the mixture to 0°C in an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the precipitated salt of the base. Wash the filtrate with dilute hydrochloric acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse molecular architectures.

Reaction with Amines: Synthesis of Thiourea Derivatives

The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer and antimicrobial agents.[6][9]

Diagram: Synthesis of Thiourea Derivatives

Caption: General reaction scheme for the synthesis of thiourea derivatives.

Experimental Protocol: General Procedure for Thiourea Synthesis [7][9]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or ethanol.

-

Amine Addition: To the stirred solution, add the desired primary or secondary amine (1-1.2 equivalents) at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates out of the solution. The progress can be monitored by TLC.

-

Product Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: The crude thiourea derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

This reaction is highly versatile and has been employed in the synthesis of a wide array of thiourea derivatives with potential applications as kinase inhibitors and other therapeutic agents.

Reaction with Thiols: Synthesis of Dithiocarbamates

Thiols, being soft nucleophiles, readily react with the electrophilic carbon of the isothiocyanate group to form dithiocarbamate linkages.

Experimental Protocol: Synthesis of Dithiocarbamates

-

Reaction Setup: Dissolve this compound (1 equivalent) in an aprotic solvent like THF or acetonitrile.

-

Thiolate Formation: Add a base such as triethylamine or sodium hydride (1.1 equivalents) to a solution of the desired thiol (1 equivalent) in the same solvent to generate the thiolate in situ.

-

Nucleophilic Addition: Slowly add the isothiocyanate solution to the thiolate solution at room temperature.

-

Reaction Completion and Work-up: Stir the reaction mixture for 2-6 hours. After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Role as an Intermediate in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The isothiocyanate moiety provides a versatile handle for building molecular complexity, while the nitro group can be a pharmacophoric feature or a synthetic handle for further transformations.

Application in the Synthesis of Antitubercular Agents:

The thiourea linkage derived from isothiocyanates is a common motif in compounds with antitubercular activity. While direct synthesis of known drugs from this compound is not prominently documented, its structural analogues are utilized in the synthesis of compounds screened for antitubercular properties.[10][11][12][13][14] The general strategy involves reacting the isothiocyanate with various amine-containing heterocyclic scaffolds to generate a library of thiourea derivatives for biological evaluation.

Precursor to Kinase Inhibitors:

Many kinase inhibitors feature a urea or thiourea core to engage in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Although specific examples detailing the use of this compound in the synthesis of marketed kinase inhibitors like Dasatinib are not direct, the synthesis of Dasatinib analogues has been explored using related isothiocyanates.[3][15][16][17][18] The general synthetic approach would involve the reaction of this compound with an appropriate amino-heterocycle, which forms a key fragment of the target kinase inhibitor.

Synthesis of Benzothiazole Derivatives:

Isothiocyanates can serve as precursors for the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[2][19][20][21][22] One synthetic route involves the intramolecular cyclization of an ortho-mercapto-substituted thiourea, which can be formed from the corresponding ortho-aminothiophenol and an isothiocyanate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with skin, wash with plenty of water.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined reactivity profile. Its ability to readily undergo nucleophilic addition reactions, particularly with amines to form thiourea derivatives, makes it a cornerstone reagent in the synthesis of a wide range of organic compounds. Its application in the generation of molecules with potential therapeutic value, especially in the areas of cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide has provided a detailed overview of its chemical properties, established synthetic protocols, and key applications, offering a solid foundation for researchers to effectively and safely incorporate this compound into their synthetic strategies.

References

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]

- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).

-

Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. [Link]

- This compound - Safety D

- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences.

- Thiophosgene in Organic Synthesis. (n.d.).

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).

-

Phenyl isothiocyanate. (n.d.). Organic Syntheses. [Link]

- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Recent Advancement in the Synthesis of Isothiocyan

- A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.).

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Pharmaceutical Chemistry Journal.

- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PubMed Central.

- Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation P

- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). AIR Unimi.

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Springer.

- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). (2017).

- Intermediates of Dasatinib. (n.d.). Manus Aktteva Biopharma LLP.

Sources

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 15. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 16. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. manusaktteva.com [manusaktteva.com]

- 19. ijper.org [ijper.org]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate from 2-methyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-4-nitrophenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering an in-depth analysis of synthetic strategies, reaction mechanisms, and practical, field-proven experimental procedures. Emphasis is placed on methodologies that prioritize safety, efficiency, and scalability, particularly addressing the challenges associated with electron-deficient aromatic amines. This guide contrasts the classical thiophosgene route with the safer and more common dithiocarbamate pathway, providing a robust framework for successful synthesis and purification.

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (R–N=C=S) are a class of organosulfur compounds characterized by their high reactivity and diverse biological activities.[1][2] This functional group is a cornerstone in the synthesis of a wide array of pharmaceuticals and bioactive molecules, acting as a versatile electrophilic synthon for constructing thioureas, carbamates, and various heterocyclic systems.[3] Their applications span from anticancer and antimicrobial agents to enzyme inhibitors.[4]

The target molecule, this compound, incorporates an electron-deficient nitro-aromatic system, making it a particularly interesting precursor for developing novel therapeutics and chemical probes. The successful and efficient synthesis of this compound is therefore a critical step in many discovery and development pipelines.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic synthesis. Historically, two primary strategies have dominated this field:

-

The Thiophosgene (CSCl₂) Route: This is a direct and often high-yielding method where the primary amine reacts with thiophosgene, a highly reactive thiocarbonyl transfer agent.[4] However, the extreme toxicity and moisture sensitivity of thiophosgene present significant handling challenges and safety risks, making it unsuitable for many modern laboratories without specialized containment facilities.[5][6]

-

The Dithiocarbamate Salt Route: This two-step, one-pot approach has become the most common and preferred method.[4] It involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This intermediate is then decomposed by a desulfurizing agent to yield the final isothiocyanate product.[3] This method avoids the use of highly toxic reagents like thiophosgene and is generally applicable to a wide range of substrates, including electron-deficient anilines.[1]

Given the significant safety advantages and broad applicability, this guide will focus on the Dithiocarbamate Salt Route as the primary recommended pathway for synthesizing this compound.

The Dithiocarbamate Pathway: Mechanism and Rationale

The conversion of 2-methyl-4-nitroaniline to the corresponding isothiocyanate via the dithiocarbamate intermediate is a robust and well-established process. The reaction proceeds through two key stages:

-

Formation of the Dithiocarbamate Salt: The nucleophilic primary amine attacks the electrophilic carbon of carbon disulfide. A base, typically a tertiary amine like triethylamine (TEA), facilitates this process by deprotonating the resulting dithiocarbamic acid to form a stable triethylammonium dithiocarbamate salt. The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, but the reaction proceeds efficiently under standard conditions.

-

Desulfurization of the Intermediate: The dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond. Several desulfurizing agents are effective, with p-toluenesulfonyl chloride (tosyl chloride) being a common and cost-effective choice.[7] It reacts with the dithiocarbamate to form an unstable intermediate that readily decomposes to the isothiocyanate, triethylammonium chloride, and other byproducts.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for isothiocyanate synthesis via the dithiocarbamate pathway.

Detailed Experimental Protocol: Dithiocarbamate Route

This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reagents and Materials

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 15.2 g | 1.0 | Starting material |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 9.0 mL (11.4 g) | 1.5 | Use in a well-ventilated fume hood. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 28.0 mL (20.2 g) | 2.0 | Acts as a base. |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g | 1.1 | Desulfurizing agent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - | Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - | For aqueous work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - | For aqueous work-up. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~100 mL | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |

| Hexanes/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (1.0 eq.) in dichloromethane (250 mL). Cool the solution to 0 °C using an ice-water bath.

-

Rationale: Cooling the reaction mixture controls the initial exothermic reaction upon addition of reagents and minimizes potential side reactions.

-

-

Dithiocarbamate Salt Formation: To the stirred solution, add triethylamine (2.0 eq.) followed by the dropwise addition of carbon disulfide (1.5 eq.) over 15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Rationale: Using excess CS₂ and TEA ensures complete formation of the dithiocarbamate salt. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

-

Desulfurization: Re-cool the reaction mixture to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

-

Rationale: The slow, cooled addition of tosyl chloride controls the exothermic decomposition of the dithiocarbamate salt. An overnight reaction ensures the desulfurization goes to completion.

-

-

Aqueous Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Rationale: The acid wash removes residual triethylamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Complete removal of water is crucial before solvent evaporation to prevent potential hydrolysis of the product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent.

-

Rationale: Chromatography is necessary to remove unreacted starting materials and byproducts, yielding the pure isothiocyanate. The characteristic sharp, pungent odor is indicative of the product-containing fractions.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy (a strong, characteristic N=C=S stretch appears around 2100 cm⁻¹), and mass spectrometry.

Alternative Method: The Thiophosgene Route (Expert Advisory)

While not recommended for general use, the thiophosgene method is a valid alternative for experienced chemists with appropriate safety infrastructure.

WARNING: Thiophosgene is extremely toxic, corrosive, and a lachrymator.[8] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face protection.[5][9] An appropriate quenching solution (e.g., concentrated ammonia) should be readily available.

A general procedure involves dissolving 2-methyl-4-nitroaniline in a biphasic system (e.g., dichloromethane and water) with a base like calcium carbonate. A solution of thiophosgene in the organic solvent is then added dropwise at low temperature. The reaction is typically rapid. Work-up involves separating the layers, washing the organic phase, drying, and concentrating. Purification is performed as described previously.

Overall Synthesis and Purification Workflow

The following diagram visualizes the end-to-end workflow for the recommended dithiocarbamate protocol.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from its corresponding aniline is most effectively and safely achieved using the dithiocarbamate salt pathway. This method, which utilizes carbon disulfide and a desulfurizing agent such as p-toluenesulfonyl chloride, circumvents the significant hazards associated with thiophosgene while providing reliable and scalable access to this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide offer a robust foundation for researchers in drug discovery and chemical synthesis, enabling the consistent production of high-purity material for downstream applications.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Manek Chemicals. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]

-

Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

- Patai, S. (Ed.). (2022).

-

Molecules. (2023). Synthesis of Isothiocyanates: An Update. [Link]

-

ChemTrack.org. Safety Guideline - Thiophosgene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%. [Link]

-

The Brückner Research Group. CB-LSOP-Thiophosgene. [Link]

-

ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 6. chemtrack.org [chemtrack.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

2-Methyl-4-nitrophenyl isothiocyanate CAS number 135805-96-8

An In-Depth Technical Guide to 2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8): Properties, Synthesis, and Applications in Biochemical Research

This compound, identified by CAS number 135805-96-8, is an aromatic isothiocyanate compound of significant interest to researchers in proteomics, protein chemistry, and drug development. As a derivative of the canonical Edman reagent, phenyl isothiocyanate (PITC), this molecule is engineered for specific applications in peptide and protein analysis. The presence of a methyl group and a nitro group on the phenyl ring modifies the reactivity and spectroscopic properties of the molecule, offering potential advantages in the sequential analysis of amino acids.

The core utility of this reagent lies in the highly reactive isothiocyanate functional group (-N=C=S). This group serves as an electrophilic center, readily reacting with primary amines, most notably the N-terminal amino group of peptides and proteins. This reaction forms the basis of derivatization techniques aimed at sequencing, quantification, and structural characterization of proteins, a cornerstone of modern biochemical and pharmaceutical research.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, core applications, and broader implications in the field of drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Unit | Source(s) |

| CAS Number | 135805-96-8 | - | [3][4][5] |

| Molecular Formula | C₈H₆N₂O₂S | - | [3][5] |

| Molecular Weight | 194.21 | g/mol | [3][5] |

| Appearance | Off-white to yellow solid/crystalline powder | - | [5][6] |

| Melting Point | 82 | °C | [4][5][7] |

| Boiling Point | 354.1 | °C at 760 mmHg | [5][7] |

| Density | 1.28 | g/cm³ | [5][7] |

| Flash Point | 168 | °C | [5][7] |

| LogP (Octanol/Water) | 2.638 | - | [3] |

| Water Solubility (log₁₀WS) | -3.52 | mol/L | [3] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[8]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautions: Standard laboratory precautions are required.[5] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] Contaminated clothing should be removed and washed before reuse.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]

Synthesis and Chemical Reactivity

General Synthesis Routes

Aryl isothiocyanates are typically synthesized from their corresponding primary amines.[9][10][11] The most common and established method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.[11] This salt is then treated with a desulfurizing agent, such as tosyl chloride or ethyl chloroformate, to yield the final isothiocyanate product.[9][11]

For this compound, the synthesis would logically start from 2-methyl-4-nitroaniline. This pathway ensures the precise placement of the methyl and nitro substituents on the aromatic ring.

Core Reactivity: The Isothiocyanate Moiety

The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by primary and secondary amines. The reaction with a primary amine, such as the N-terminal α-amino group of a peptide, proceeds via a concerted mechanism to form a stable thiourea linkage.[12] This specific and high-yield reaction is the chemical foundation for its application in protein chemistry.

Caption: Reaction of an isothiocyanate with a primary amine.

Core Application: N-Terminal Peptide Sequencing

The primary application for which reagents like this compound are designed is the sequential degradation of peptides from the N-terminus, a process known as the Edman degradation.[2][13]

The Edman Degradation Principle

Developed by Pehr Edman, this technique allows for the determination of a protein's primary structure by sequentially removing one amino acid at a time from the amino end.[1][14] The classic method uses phenyl isothiocyanate (PITC) which reacts with the N-terminal amino group under alkaline conditions.[13] Subsequent treatment with anhydrous acid cleaves this first amino acid as a derivative, leaving the rest of the peptide chain intact for the next cycle.[13][14] The cleaved derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified using chromatography.[13][15]

Workflow: Sequencing with this compound

The use of this compound follows the same principle but aims to enhance the detection of the resulting PTH-amino acid derivative. The electron-withdrawing nitro group acts as a strong chromophore, significantly improving detectability by UV-Vis spectrophotometry during High-Performance Liquid Chromatography (HPLC) analysis.

Caption: Workflow for one cycle of Edman degradation.

Detailed Experimental Protocol

The following is a generalized, self-validating protocol for the N-terminal derivatization and cleavage of a peptide sample.

Objective: To identify the N-terminal amino acid of a purified peptide sample.

Materials:

-

Purified peptide sample (10-100 picomoles)

-

Coupling Buffer: 5% Pyridine in water, pH adjusted to 9.0 with NaOH.

-

Reagent Solution: 5% this compound in pyridine.

-

Wash Solvent: Heptane/Ethyl Acetate (10:1).

-

Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).

-

Extraction Solvent: 1-Chlorobutane.

-

Conversion Solution: 25% aqueous TFA.

-

HPLC standards for all expected PTH-amino acids.

Methodology:

-

Sample Preparation:

-

Place the dried, purified peptide sample into a small reaction vial.

-

Dissolve the peptide in 20 µL of Coupling Buffer.

-

-

Step 1: Coupling Reaction

-

Add 30 µL of the Reagent Solution to the peptide solution.

-

Incubate the mixture at 50°C for 30 minutes. Causality: The alkaline pH ensures the N-terminal amino group is deprotonated and thus nucleophilic, while the elevated temperature accelerates the coupling reaction to form the phenylthiocarbamoyl (PTC) derivative.

-

After incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

-

-

Washing:

-

Add 50 µL of Wash Solvent to the dried residue. Vortex and centrifuge.

-

Carefully remove and discard the supernatant. This step removes excess reagent and byproducts. Repeat twice. Trustworthiness: This wash is critical to prevent carryover that would interfere with subsequent analysis.

-

Dry the sample thoroughly after the final wash.

-

-

Step 2: Cleavage Reaction

-

Add 20 µL of anhydrous TFA to the dried PTC-peptide.

-

Incubate at 50°C for 10 minutes. Causality: The strong acid protonates the sulfur atom of the thiourea, catalyzing the cyclization and cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative.

-

-

Extraction and Separation:

-

Dry the sample under nitrogen to remove the TFA.

-

Add 50 µL of 1-Chlorobutane and vortex. The ATZ-amino acid is soluble in the organic solvent, while the remaining peptide (now one residue shorter) is not.

-

Transfer the 1-Chlorobutane layer containing the ATZ derivative to a new vial.

-

Dry the extracted ATZ-amino acid in a vacuum centrifuge. The remaining peptide can be retained for the next sequencing cycle.

-

-

Step 3: Conversion to PTH-Amino Acid

-

Add 25 µL of 25% aqueous TFA to the dried ATZ derivative.

-

Incubate at 65°C for 20 minutes. Causality: The aqueous acidic condition promotes the rearrangement of the unstable ATZ ring into the more stable phenylthiohydantoin (PTH) structure, which is suitable for HPLC analysis.

-

Dry the sample completely.

-

-

Step 4: Identification

-

Reconstitute the final PTH-amino acid derivative in a suitable HPLC solvent (e.g., 30% acetonitrile).

-

Analyze the sample by Reverse-Phase HPLC, comparing the retention time of the unknown peak to the retention times of known PTH-amino acid standards. Trustworthiness: Co-elution with a known standard provides definitive identification of the N-terminal residue.

-

Broader Implications in Drug Development

Beyond their use as analytical reagents, isothiocyanates as a chemical class have garnered significant attention for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[10][16][17]

The mechanism of action for these biological effects is also rooted in the electrophilic nature of the -N=C=S group.[18] Isothiocyanates can react with nucleophilic thiol groups (-SH) on cysteine residues within cellular proteins.[16] A key target is the protein Keap1, which sequesters the transcription factor Nrf2.[18] By modifying Keap1, isothiocyanates can promote the release and activation of Nrf2, leading to the upregulation of a suite of cytoprotective genes, including antioxidant and detoxification enzymes.[16][18]

Other mechanisms include the induction of apoptosis (programmed cell death) in cancer cells through the regulation of Bcl-2 family proteins and the activation of caspase pathways, as well as the inhibition of inflammatory pathways like NF-κB.[18][19][20] While this compound itself is primarily an analytical tool, its chemical scaffold is representative of a class of compounds with profound biological activities relevant to modern drug discovery programs.

Conclusion

This compound (CAS 135805-96-8) is a specialized chemical reagent whose value is derived from its precisely engineered structure. By incorporating a chromophoric nitro group into the classic phenyl isothiocyanate framework, it serves as an enhanced tool for the N-terminal sequencing of peptides and proteins via the Edman degradation. Its predictable reactivity, coupled with the robust and well-understood chemistry of the isothiocyanate group, makes it a reliable component in the analytical workflows that underpin proteomics research. Furthermore, as a member of the isothiocyanate family, it represents a class of molecules with significant and diverse biological activities, providing a conceptual link between analytical protein chemistry and the frontiers of therapeutic drug development.

References

- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissoci

- Chemical Properties of 2-Methyl-4-nitrophenyl isothiocyan

- Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyan

- Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio.

- C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyan

- Cas 135805-96-8,2-METHYL-4-NITROPHENYL ISOTHIOCYAN

- Chemical Carboxyl-Terminal Sequence Analysis of Peptides and Proteins Using Tribenzylsilyl Isothiocyanate. (n.d.).

- Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyan

- 2-METHYL-4-NITROPHENYL ISOTHIOCYAN

- Benzene,1-isothiocyanato-2-methyl-4-nitro-(CAS# 135805-96-8). (n.d.). Angene Chemical.

- 4-Nitrophenyl isothiocyan

- Edman degrad

- Edman degrad

- Analytical Method Summaries. (n.d.). Google Scholar.

- The Edman Degrad

- 4 Steps of Edman Degrad

- Isothiocyanates: a Review. (2018). Research Journal of Pharmacognosy.

- 2-Methyl-4-nitrophenyl isothiocyan

- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (n.d.).

- Mechanism of action of isothiocyan

- This compound - Safety D

- 4-Nitrophenyl isothiocyan

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advancement in the Synthesis of Isothiocyan

- 4-Nitrophenyl isothiocyan

- Mechanism of action of isothiocyan

- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights

- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PMC.

- The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applic

- 4-Methyl-2-nitrophenyl isothiocyan

- Synthesis of Isothiocyanates: An Upd

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound (CAS 135805-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 135805-96-8 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 17. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 20. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Mechanisms of Action of Isothiocyanates in Biological Systems

Abstract

Isothiocyanates (ITCs) are sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3][4] Over the past two decades, a substantial body of evidence has illuminated the potent chemopreventive and therapeutic properties of ITCs, positioning them as compounds of significant interest for researchers, scientists, and drug development professionals.[5][6][7] This technical guide provides a comprehensive overview of the core mechanisms through which ITCs exert their biological effects. We will delve into the molecular intricacies of their interaction with key cellular signaling pathways, including the canonical Keap1-Nrf2 antioxidant response, the induction of apoptosis and cell cycle arrest, and the modulation of inflammatory processes. This guide is designed to be a definitive resource, integrating mechanistic insights with validated experimental protocols to empower researchers in their exploration of ITC biology.

Introduction: The Chemistry and Bioavailability of Isothiocyanates

Isothiocyanates are characterized by the functional group –N=C=S. This electrophilic carbon atom is highly reactive, particularly towards nucleophilic thiol groups found in cysteine residues of proteins. This reactivity is central to many of their biological activities. In plants, ITCs exist as stable precursor molecules called glucosinolates.[3][4] When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released and hydrolyzes the glucosinolates into glucose and an unstable aglycone, which then rearranges to form an isothiocyanate.[1][3][8] Common dietary ITCs include sulforaphane (SFN) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard.[3][9]

Upon ingestion, ITCs are absorbed and can react with glutathione (GSH), a key cellular antioxidant, to form conjugates that are then metabolized through the mercapturic acid pathway.[10][11] This metabolic process influences their bioavailability and distribution to target tissues.[11]

The Canonical Mechanism: Keap1-Nrf2 Pathway Activation

The most extensively characterized mechanism of action for ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][12] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2][11][13]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12] Keap1 is a cysteine-rich protein that acts as a sensor for electrophilic and oxidative stress.[12][14]

ITCs, being potent electrophiles, directly interact with and modify specific cysteine residues on Keap1.[13][14] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[11][12] This leads to an enhanced cellular defense against oxidative stress and carcinogens.[2][13]

Caption: ITC-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow: Assessing Nrf2 Activation

A robust assessment of Nrf2 activation involves a multi-pronged approach:

-

Nuclear Translocation of Nrf2 (Western Blot): This is a direct measure of Nrf2 activation.

-

Target Gene Expression (RT-qPCR): Quantifies the transcriptional upregulation of Nrf2-dependent genes.

-

Reporter Gene Assay: Provides a functional readout of ARE-driven transcription.[15]

Caption: Experimental workflow for validating Nrf2 pathway activation.

Induction of Apoptosis and Cell Cycle Arrest

A key component of the anticancer activity of ITCs is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells.[5][6][8][16][17]

Apoptosis Induction

ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A common mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.[18][19] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[17][20][21]

Cytosolic cytochrome c then forms a complex with Apaf-1, leading to the activation of caspase-9, an initiator caspase.[20] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[19][20][22] ITCs have also been shown to modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and upregulating pro-apoptotic members (e.g., Bax).[17][23]

Sources

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-targeted prevention of cancer by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.org.co [scielo.org.co]

- 18. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 20. Allyl isothiocyanate triggers G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrophenyl isothiocyanate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-4-nitrophenyl isothiocyanate (CAS No. 135805-96-8). Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes a predictive approach based on its physicochemical properties and provides robust, field-proven experimental protocols for its precise determination. This resource is intended for researchers, scientists, and drug development professionals who require accurate solubility data for process development, reaction optimization, formulation, and quality control.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a bifunctional organic compound featuring a reactive isothiocyanate group and a nitro-activated aromatic ring.[1][2] Its structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules and chemical probes.[3] The isothiocyanate moiety is known for its ability to react with primary amines, a cornerstone of bioconjugation and the synthesis of thiourea derivatives.

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a laboratory or industrial setting. Proper solvent selection is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and product yields.

-

Purification and Crystallization: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification by crystallization.

-

Formulation and Dosing: For applications in drug discovery and development, understanding solubility is essential for creating stable formulations and accurate dosing solutions.

-

Analytical Characterization: Techniques such as chromatography and spectroscopy often require the compound to be dissolved in a suitable solvent.

Given its molecular structure, which includes both a somewhat polar nitro group and a nonpolar methyl-substituted phenyl ring, its solubility is expected to vary significantly across the spectrum of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [1][2] |

| Molecular Weight | 194.21 g/mol | [1][2] |

| Physical State | Off-white solid | [2] |

| Melting Point | 82 °C | [2] |

| Octanol/Water Partition Coefficient (logP) | 3.5 | [1][4] |

| Log10 of Water Solubility (log₁₀WS) | -3.1 | [4] |

The high logP value of 3.5 indicates that this compound is significantly more soluble in nonpolar solvents like octanol than in water.[1][4] The log₁₀WS of -3.1 corresponds to a water solubility of approximately 0.00079 mol/L, confirming its poor aqueous solubility.

Based on the principle of "like dissolves like," the following solubility trends can be predicted:[5]

-

High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate, as well as in chlorinated solvents like dichloromethane and chloroform. Toluene is also a likely good solvent, as a related compound, 4-Nitrophenyl isothiocyanate, is soluble in it.[6]

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound can accept hydrogen bonds, it cannot donate them, which may limit its interaction with these solvents compared to polar aprotic ones.[7]

-

Low to Insoluble: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane.[7] It is practically insoluble in water.[4]

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates a reliable experimental approach to quantify the solubility of this compound. The isothermal shake-flask method is a gold-standard technique for this purpose.[5] This protocol outlines a self-validating system for obtaining accurate and reproducible solubility data.

Rationale for Method Selection

The isothermal shake-flask method allows a solute and solvent to reach equilibrium at a constant temperature, providing a true measure of saturation solubility. Subsequent analysis of the saturated solution by a validated analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis, ensures accuracy. UV-Vis spectrophotometry is particularly well-suited due to the chromophore (the nitrophenyl group) present in the target molecule, which allows for sensitive and accurate concentration determination.

Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Part 1: Calibration Curve Generation (for UV-Vis Analysis)

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a Class A volumetric flask using the solvent of interest to create a stock solution of known concentration.

-

Create Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Measure Absorbance: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit, which is essential for accurate concentration determination.

Part 2: Isothermal Equilibrium and Sample Analysis

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being transferred.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously generated calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Data Summary and Interpretation

As quantitative data is generated through the protocol described above, it should be compiled into a clear, structured table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example)

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | 8.93 | [Insert Data] | [Insert Data] |

| Acetone | 20.7 | [Insert Data] | [Insert Data] |

| Acetonitrile | 37.5 | [Insert Data] | [Insert Data] |

| Ethyl Acetate | 6.02 | [Insert Data] | [Insert Data] |

| Ethanol | 24.5 | [Insert Data] | [Insert Data] |

| Toluene | 2.38 | [Insert Data] | [Insert Data] |

| Hexane | 1.88 | [Insert Data] | [Insert Data] |

This structured presentation allows researchers to correlate solubility with solvent properties like polarity (indicated by the dielectric constant) and make informed decisions for their specific applications.

Conclusion

While published quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility profile. This guide provides the necessary theoretical foundation and, more critically, a detailed, validated experimental protocol to empower researchers to generate high-quality, reliable solubility data. By following the outlined procedures, scientists and developers can make informed decisions regarding solvent selection, leading to optimized synthetic processes, effective purification strategies, and stable formulations.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 135805-96-8). Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

-

The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applications. (2025, October 26). Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

Sources

- 1. This compound | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound (CAS 135805-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrophenyl isothiocyanate

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Methyl-4-nitrophenyl isothiocyanate. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous compounds, offering a robust framework for characterization.

Molecular Structure and Overview

This compound (C₈H₆N₂O₂S) is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate functional group. The strategic placement of these substituents dictates the molecule's reactivity and its distinct spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 400 or 500 MHz spectrometer.

Anticipated ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the spin-spin coupling of the three adjacent protons on the benzene ring. The electron-withdrawing nature of the nitro and isothiocyanate groups, along with the electron-donating methyl group, will significantly influence the chemical shifts.

| Proton Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.10 | d | ~2.0 |

| H-5 | ~7.95 | dd | ~8.5, 2.0 |

| H-6 | ~7.40 | d | ~8.5 |

| -CH₃ | ~2.60 | s | - |

Interpretation and Rationale:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing at the furthest downfield position. It is expected to be a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by both the meta nitro group and the ortho methyl group.

-

H-6: This proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

-CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.60 ppm is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Anticipated ¹³C NMR Data:

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Anticipated Chemical Shift (δ, ppm) |

| C-NCS | ~140 |

| C-4 (C-NO₂) | ~148 |

| C-2 (C-CH₃) | ~135 |

| C-1 (C-NCS) | ~132 |

| C-6 | ~128 |

| C-5 | ~125 |

| C-3 | ~120 |

| -CH₃ | ~18 |

Interpretation and Rationale:

-

C-NCS: The carbon of the isothiocyanate group is characteristically found in the downfield region of the spectrum.

-

C-4 (C-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a very downfield position.

-

C-2 (C-CH₃) and C-1 (C-NCS): These quaternary carbons will have their chemical shifts influenced by their respective substituents. Their signals are typically of lower intensity compared to the protonated carbons.

-

Aromatic CH Carbons (C-3, C-5, C-6): The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

-

-CH₃: The methyl carbon will appear in the upfield region of the spectrum, which is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2100-2000 | Asymmetric stretch of -N=C=S | Strong, Sharp |

| ~1520 and ~1345 | Asymmetric and symmetric stretch of -NO₂ | Strong |

| ~1600 and ~1475 | C=C stretching in aromatic ring | Medium |

| ~2920 | C-H stretch of -CH₃ | Weak |

Interpretation and Rationale:

The IR spectrum provides a diagnostic fingerprint of the functional groups present in the molecule.

-

Isothiocyanate (-NCS) Stretch: The most characteristic absorption in the IR spectrum of an isothiocyanate is the strong and sharp band for the asymmetric stretch of the -N=C=S group, which appears in the region of 2100-2000 cm⁻¹.[1]

-

Nitro (-NO₂) Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

-

Aromatic C=C Stretches: The absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the benzene ring.

-

C-H Stretches: The weak absorption around 2920 cm⁻¹ corresponds to the stretching vibration of the C-H bonds in the methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol:

Mass spectral data can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Anticipated Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 194 g/mol .[2][3][4]

-

Major Fragmentation Pathways: The fragmentation pattern provides valuable structural information.

Interpretation of Fragmentation:

The molecular ion of this compound is expected to undergo characteristic fragmentation pathways.

Sources

The Dual Nature of the Nitroaromatic Moiety: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Abstract

Nitroaromatic compounds, a class of molecules defined by the presence of one or more nitro groups attached to an aromatic ring, occupy a pivotal yet paradoxical position in the landscape of pharmacology and toxicology.[1][2][3] Their potent and diverse biological activities, ranging from antimicrobial and anticancer to antiparasitic and anti-Parkinsonian, are often intrinsically linked to a double-edged sword: the very chemical properties that confer therapeutic efficacy can also lead to significant toxicity.[1][2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the core principles governing the biological activities of nitroaromatic compounds. We will delve into the critical role of bioreductive activation, dissect the mechanisms of action across various therapeutic areas, and detail the experimental methodologies essential for their evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this fascinating and challenging class of molecules.

The Chemistry of Bioactivation: The Nitro Group as a Latent Reactive Warhead

The biological activity of the vast majority of nitroaromatic compounds is not inherent to the parent molecule itself. Instead, these compounds function as prodrugs, requiring metabolic activation to unleash their cytotoxic or pharmacological effects.[6][7][8] This bioactivation is centered on the reductive metabolism of the nitro group, a process that transforms a relatively stable and electron-withdrawing moiety into a cascade of highly reactive intermediates.[4][9][10]

The Central Role of Nitroreductases